

tert-Butyl (4-bromonaphthalen-1-yl)carbamate chemical properties and physical data.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl (4-bromonaphthalen-1-yl)carbamate*

Cat. No.: B061662

[Get Quote](#)

Technical Guide: tert-Butyl (4-bromonaphthalen-1-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of **tert-butyl (4-bromonaphthalen-1-yl)carbamate**, a key intermediate in organic synthesis. This compound is of interest to researchers in medicinal chemistry and materials science due to its potential as a building block for more complex molecules. The *tert*-butoxycarbonyl (Boc) protecting group offers stability under various conditions and can be readily removed, making it a valuable tool in multi-step synthetic pathways. This guide summarizes its known properties, provides a detailed synthesis protocol, and includes relevant diagrams to facilitate its use in a laboratory setting.

Chemical and Physical Data

While specific experimental data for **tert-butyl (4-bromonaphthalen-1-yl)carbamate** is not widely available in the literature, the following tables summarize its known properties and those of its precursor, 4-bromo-1-naphthylamine.

Table 1: Core Chemical Properties of **tert-Butyl (4-bromonaphthalen-1-yl)carbamate**

Property	Value	Source
CAS Number	168169-11-7	[1] [2]
Molecular Formula	C ₁₅ H ₁₆ BrNO ₂	[2]
Molecular Weight	322.20 g/mol	[2]

Table 2: Physical Data of 4-bromo-1-naphthylamine (Precursor)

Property	Value	Source
Appearance	White to off-white solid	
Melting Point	102-103 °C	
Solubility	Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.	

Note: Specific quantitative physical data such as melting point, boiling point, and solubility for **tert-Butyl (4-bromonaphthalen-1-yl)carbamate** are not readily available in published literature. It is expected to be a solid at room temperature and soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Experimental Protocols

The synthesis of **tert-Butyl (4-bromonaphthalen-1-yl)carbamate** involves the protection of the amino group of 4-bromo-1-naphthylamine using di-tert-butyl dicarbonate (Boc₂O). While a specific detailed protocol for this exact substrate is not published, the following is a general and widely applicable procedure for the Boc protection of aromatic amines.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

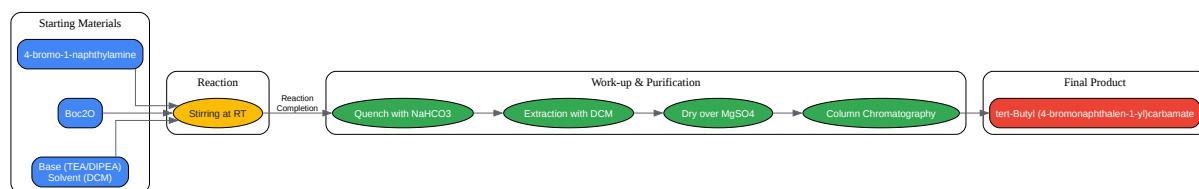
Synthesis of **tert-Butyl (4-bromonaphthalen-1-yl)carbamate**

Materials:

- 4-bromo-1-naphthylamine
- Di-tert-butyl dicarbonate (Boc₂O)

- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

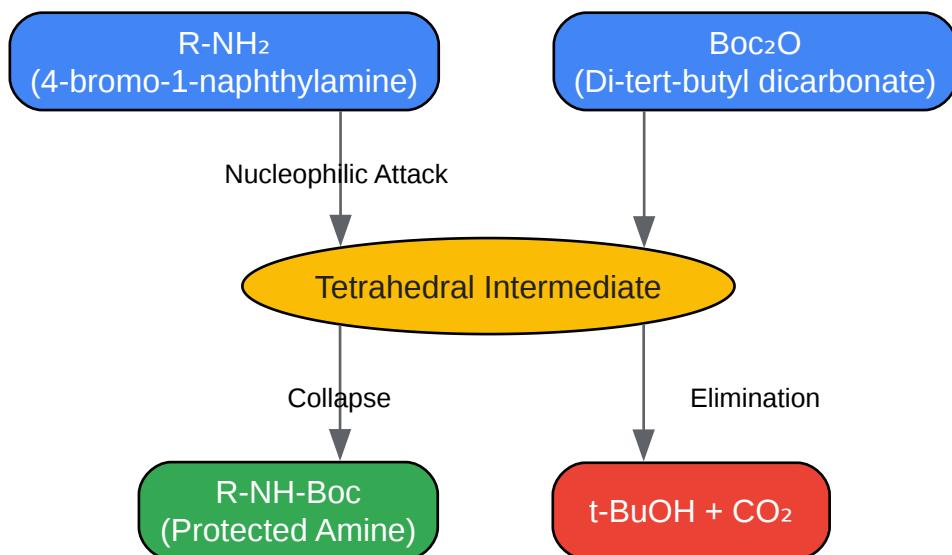

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 4-bromo-1-naphthylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Base:** Add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
- **Addition of Boc_2O :** To the stirring solution, add di-tert-butyl dicarbonate (Boc_2O) (1.1 eq) portion-wise.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Transfer the mixture to a separatory funnel and separate the organic layer.

- Extraction: Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure **tert-butyl (4-bromonaphthalen-1-yl)carbamate**.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **tert-butyl (4-bromonaphthalen-1-yl)carbamate**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **tert-Butyl (4-bromonaphthalen-1-yl)carbamate**.

Boc Protection Mechanism

The following diagram illustrates the reaction mechanism for the Boc protection of an amine.

[Click to download full resolution via product page](#)

Caption: Mechanism of Boc protection of an amine using Boc anhydride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. capotchem.com [capotchem.com]
- 2. TERT-BUTYL 4-BROMONAPHTHALEN-1-YLCARBAMATE | 168169-11-7 [chemicalbook.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. derpharmacemica.com [derpharmacemica.com]
- 6. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [tert-Butyl (4-bromonaphthalen-1-yl)carbamate chemical properties and physical data.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b061662#tert-butyl-4-bromonaphthalen-1-yl-carbamate-chemical-properties-and-physical-data\]](https://www.benchchem.com/product/b061662#tert-butyl-4-bromonaphthalen-1-yl-carbamate-chemical-properties-and-physical-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com